7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester
Overview
Description
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester is a chemical compound with the molecular formula C11H9FO3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester typically involves the reaction of 7-fluoro-4-methoxybenzothiophene with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for use in organic semiconductors and other advanced materials.
Biological Studies: It is employed in studies investigating the biological activity of benzothiophene derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-fluoro-1-benzothiophene-2-carboxylate
- Methyl 7-fluoro-4-methoxybenzothiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxylic acid, 7-fluoro-4-methoxy-, methyl ester
Uniqueness
7-Fluoro-4-methoxy-benzo[b]-thiophene-2-carboxylic acid, methyl ester is unique due to the presence of both fluorine and methoxy substituents on the benzothiophene ring. This combination of substituents imparts distinct electronic and steric properties, influencing the compound’s reactivity and biological activity .
Properties
Molecular Formula |
C11H9FO3S |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
methyl 7-fluoro-4-methoxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C11H9FO3S/c1-14-8-4-3-7(12)10-6(8)5-9(16-10)11(13)15-2/h3-5H,1-2H3 |
InChI Key |
RRNNSQFCBPAELL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(SC2=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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